![molecular formula C17H16F3NO4 B2422272 LysRs-IN-2 CAS No. 2170696-76-9](/img/structure/B2422272.png)
LysRs-IN-2
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Overview
Description
LysRs-IN-2 is a lysyl-tRNA synthetase (KRS) inhibitor. It has IC50s of 0.015 μM and 0.13 μM for Plasmodium falciparum lysyl-tRNA synthetase (Pf KRS) and Cryptosporidium parvum lysyl-tRNA synthetase (Cp KRS), respectively .
Chemical Reactions Analysis
Aminoacyl-tRNA synthetases (aaRSs) use a two-step transesterification reaction to ligate amino acids to specific tRNAs . In the first step, an aaRS recognizes its cognate amino acid in the presence of ATP and forms an enzyme–aminoacyl-AMP complex by releasing pyrophosphate. In the second step, the specific tRNA for that aaRS binds to the enzyme–aminoacyl-AMP complex and forms a covalent bond with the amino acid by releasing AMP . This reaction is called tRNA aminoacylation or tRNA charging .Scientific Research Applications
Misacylation of tRNALys by Lysyl-tRNA Synthetase
Lysyl-tRNA synthetase (LysRS) is involved in the aminoacylation of tRNALys with various amino acids, indicating its role in protein synthesis and potential misacylation mechanisms. Jakubowski (1999) details how LysRS catalyzes the aminoacylation of tRNALys with several noncognate amino acids due to inefficient editing mechanisms, highlighting its biochemical versatility and potential implications in translational control (Jakubowski, 1999).
Substrate Recognition in Class I Lysyl-tRNA Synthetases
Research by Ibba et al. (1999) on substrate recognition by class I LysRSs elucidates the molecular basis for gene displacement and the ability of these enzymes to functionally substitute for class II LysRS in vivo. This work provides insights into the evolutionary significance of LysRS and its role in amino acid recognition and tRNA interaction (Ibba et al., 1999).
LysRS and HIV-1 Assembly
Javanbakht et al. (2003) studied the interaction between HIV-1 Gag and human LysRS during viral assembly. Their work provides crucial insights into the molecular interactions necessary for the incorporation of LysRS into HIV-1 virions, revealing the potential role of LysRS in viral replication and pathogenesis (Javanbakht et al., 2003).
Functional Annotation of LysRS Phylogeny
Ambrogelly et al. (2002) explored the functional and comparative genomic aspects of LysRS, examining its distribution across different organisms. Their research contributes to understanding the evolutionary history and functional diversity of LysRS, especially in relation to the archaeal-bacterial division (Ambrogelly et al., 2002).
Non-canonical Roles of LysRS in Health and Disease
Motzik et al. (2013) discussed the additional domains and functions acquired by LysRS throughout evolution, including its roles in HIV replication, transcriptional regulation, and cytokine-like signaling. This highlights the multifaceted nature of LysRS, extending beyond its canonical role in translation (Motzik et al., 2013).
Mechanism of Action
LysRs-IN-2 is active against whole-cell bloodstream P. falciparum 3D7 (EC 50 =0.27 μM), Hs KRS (IC 50 =1.8 μM), HepG2 cells (EC 50 =49 μM), and Cryptosporidium parvum (EC 50 =2.5 µM) . It reduces parasitemia by 90% in the murine P. falciparum SCID model . It also reduces parasite shedding in NOD SCID gamma mice and INF-γ-knockout mice (Cryptosporidium mouse models) .
Safety and Hazards
properties
IUPAC Name |
N-[(4,4-difluoro-1-hydroxycyclohexyl)methyl]-6-fluoro-4-oxochromene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3NO4/c18-10-1-2-13-11(7-10)12(22)8-14(25-13)15(23)21-9-16(24)3-5-17(19,20)6-4-16/h1-2,7-8,24H,3-6,9H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJBRCGHQNUWERQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1(CNC(=O)C2=CC(=O)C3=C(O2)C=CC(=C3)F)O)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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